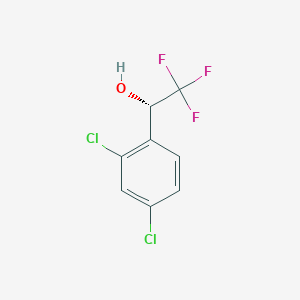
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring dichlorophenyl and trifluoromethyl groups, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst. This reaction proceeds under mild conditions, often at room temperature, and yields the desired chiral alcohol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products Formed
Oxidation: 2,4-dichlorophenyl trifluoromethyl ketone.
Reduction: 2,4-dichlorophenyl trifluoromethane.
Substitution: 2,4-dichlorophenyl trifluoromethyl chloride.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antifungal and antibacterial properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism by which (1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to increased efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride .
- 2-(3,4-Dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide .
- 2,4-Dichlorophenyl isothiocyanate .
Uniqueness
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research and development, where these properties can enhance drug efficacy and bioavailability .
Eigenschaften
Molekularformel |
C8H5Cl2F3O |
|---|---|
Molekulargewicht |
245.02 g/mol |
IUPAC-Name |
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1 |
InChI-Schlüssel |
PVMHQZFWMAORFX-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](C(F)(F)F)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


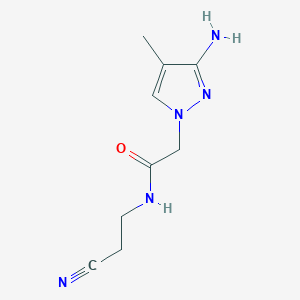
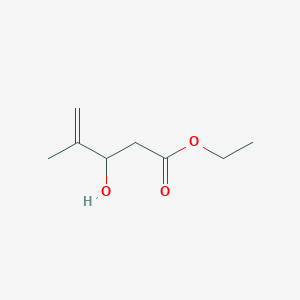
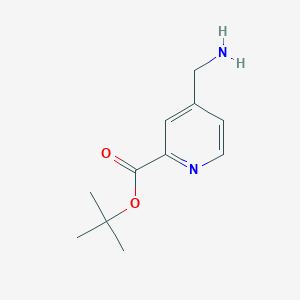
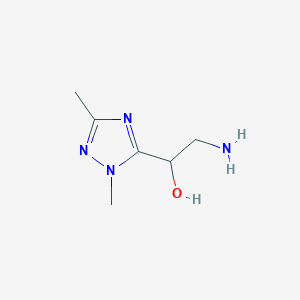

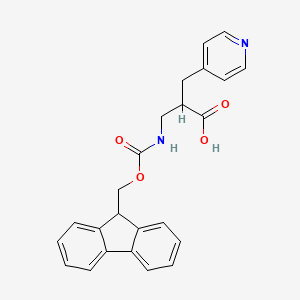


![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)

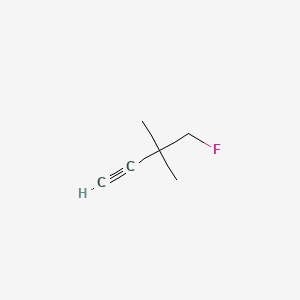
![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)
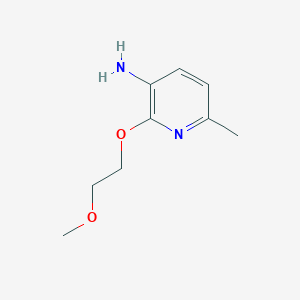
![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)
